molecular formula C20H25BrN2O3 B5170979 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B5170979
M. Wt: 421.3 g/mol
InChI Key: FGZYWXNTJOOGDX-UHFFFAOYSA-N
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Description

4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the serotonin 5-HT1B receptor, which is involved in the regulation of various physiological processes, including mood, appetite, and pain perception.

Mechanism of Action

The 5-HT1B receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the regulation of serotonin release and the modulation of various physiological processes, including mood, appetite, and pain perception. 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol selectively binds to the 5-HT1B receptor and blocks its activation by serotonin, leading to a decrease in the release of this neurotransmitter and the subsequent modulation of the above-mentioned processes.
Biochemical and Physiological Effects
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been found to produce a range of biochemical and physiological effects, including anxiolytic and antidepressant-like effects, inhibition of trigeminal nociceptive processing, and modulation of appetite and pain perception. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

Advantages and Limitations for Lab Experiments

4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has several advantages for lab experiments, including its selective antagonism of the 5-HT1B receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, its limitations include the lack of selectivity for other serotonin receptor subtypes, which may affect the interpretation of the results obtained.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol in various conditions, including depression, anxiety, and migraine. Additionally, the development of more selective antagonists of the 5-HT1B receptor may help to elucidate the specific role of this receptor in various physiological processes and provide more targeted therapeutic options. Finally, the investigation of the potential side effects and toxicity of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is also an important area of future research.
Conclusion
In conclusion, 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is a promising compound that has gained significant attention in the field of scientific research. Its selective antagonism of the 5-HT1B receptor has been shown to produce anxiolytic and antidepressant-like effects, inhibition of trigeminal nociceptive processing, and modulation of appetite and pain perception. However, further research is needed to fully understand its potential therapeutic applications and investigate its limitations and potential side effects.

Synthesis Methods

The synthesis of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves a multi-step process that includes the reaction of 4-bromo-2-hydroxyphenol with 4-(2-ethoxyphenyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various conditions, including depression, anxiety, and migraine. Its selective antagonism of the 5-HT1B receptor has been shown to produce anxiolytic and antidepressant-like effects in animal models. Moreover, it has been found to have a potent inhibitory effect on trigeminal nociceptive processing, making it a promising candidate for the treatment of migraine.

properties

IUPAC Name

4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3/c1-3-26-18-7-5-4-6-17(18)23-10-8-22(9-11-23)14-15-12-16(21)13-19(25-2)20(15)24/h4-7,12-13,24H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZYWXNTJOOGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol

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